7,8-Didehydrocholesterol Acetate
7,8-Didehydrocholesterol Acetate
Brand Name:
Vulcanchem
CAS No.:
1059-86-5
VCID:
VC0109800
InChI:
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
Molecular Formula:
C29H46O2
Molecular Weight:
426.7 g/mol
7,8-Didehydrocholesterol Acetate
CAS No.: 1059-86-5
Reference Standards
VCID: VC0109800
Molecular Formula: C29H46O2
Molecular Weight: 426.7 g/mol
CAS No. | 1059-86-5 |
---|---|
Product Name | 7,8-Didehydrocholesterol Acetate |
Molecular Formula | C29H46O2 |
Molecular Weight | 426.7 g/mol |
IUPAC Name | [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3 |
Standard InChIKey | ACGNVBRAISEVDK-RPIQFHTISA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Synonyms | 3β-Acetoxycholesta-5,7-diene; 7,8-Didehydrocholesteryl acetate; 7-Dehydrocholesterol acetate; 7-Dehydrocholesteryl acetate; Cholesta-5,7-dien-3β-yl acetate; NSC 226869 |
PubChem Compound | 313253 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume